molecular formula C10H10O2 B1335874 5-Hydroxy-2-tetralone CAS No. 35697-10-0

5-Hydroxy-2-tetralone

Cat. No.: B1335874
CAS No.: 35697-10-0
M. Wt: 162.18 g/mol
InChI Key: SPOWVZSMEMISBG-UHFFFAOYSA-N
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Description

5-Hydroxy-2-tetralone: is an organic compound with the molecular formula C10H10O2 . It is a derivative of tetralone, featuring a hydroxyl group at the 5-position.

Scientific Research Applications

5-Hydroxy-2-tetralone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Mode of Action

It’s known that the compound can be used in the synthesis of various derivatives , which suggests that it may interact with its targets through chemical reactions to induce changes.

Biochemical Pathways

It’s known that the compound can be used in the synthesis of various derivatives , which could potentially affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Given its use in the synthesis of various derivatives , it’s likely that the compound could have a range of potential effects depending on the specific targets and pathways involved.

Future Directions

Hydroxyquinones, which include 5-Hydroxy-2-tetralone, are a very interesting class of quinoid compounds. A great number of hydroxyquinones are found in nature and the majority of them exhibit unique biological activity . Therefore, the future directions of this compound could involve further exploration of its potential biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

5-Hydroxy-2-tetralone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including oxidoreductases and hydrolases. These interactions often involve the hydroxyl group of this compound, which can participate in hydrogen bonding and other non-covalent interactions. For instance, this compound can act as a substrate for certain oxidoreductases, leading to its conversion into other metabolites .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity . These molecular interactions are crucial for the compound’s biochemical activity and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity. Studies have shown that this compound can undergo oxidation and other chemical transformations, which can affect its long-term stability and efficacy . Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are important for understanding the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its oxidation and reduction. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can affect the biological activity and toxicity of this compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular localization of this compound can influence its interactions with biomolecules and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-tetralone can be achieved through several methods. One common approach involves the hydroxylation of 2-tetralone. This can be done using reagents such as hydrogen peroxide in the presence of a catalyst like acetic acid. Another method involves the use of hydroxyquinones, where the quinone undergoes a series of reactions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. The process may involve the use of solvents like benzene and catalysts such as aluminum chloride to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

5-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOWVZSMEMISBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408361
Record name 5-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35697-10-0
Record name 5-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred slurry of 8.0 g. (0.048 mole) of 6-methoxy-1-naphthol and 200 ml. of liquid ammonia held below the reflux temperature by external cooling there is added 1.05 g. (0.15 g. - atom) of lithium ribbon over 25 minutes. After a further 10 minutes at this temperature, 20 ml. of ethanol is added over 30 minutes. As the blue color fades, the ammonia is evaporated and the residue stirred overnight under nitrogen wth 50 ml. of water, 50 ml. of tetrahydrofuran and 35 ml. of conc. hydrochloric acid. Extraction with three 100 ml. portions of chloroform followed by drying and solvent removal gives 7.24 g. of solid. Recrystallization (4:1) hexane-ethyl acetate gives 5.04 g. (68%) of ketone, m.p. 168°-171° (lit m.p. 155°-162° dec.), JACS 80, 2887 (1958).
Quantity
0.048 mol
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reactant
Reaction Step One
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0 (± 1) mol
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0.15 g
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reactant
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[Compound]
Name
ketone
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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